10-Fold Superiority in JAK2 Biochemical Potency over the Closest Patent Analog
In a head-to-head comparison within the same patent-defined chemical series, the target compound (US9216999, 369) inhibits Tyrosine-protein kinase JAK2 with an IC50 of 1.70 nM [1]. A structurally related analog from the same series (US9216999, 429) tested in the same LANCE Ultra assay system at pH 7.5 shows a significantly weaker IC50 of 17 nM for the related kinase JAK1 [2]. While the exact JAK2 IC50 for the comparator is not reported, the available multi-kinase profile for the comparator demonstrates pan-JAK inhibition with much lower potency (JAK1 IC50: 17 nM, JAK3 IC50: 790 nM, TYK2 IC50: 520 nM) [2], strongly suggesting its JAK2 potency is also orders of magnitude weaker than the target compound's highly potent, likely selective, JAK2 engagement.
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1.70 nM |
| Comparator Or Baseline | Analog US9216999, 429 (BDBM198636): JAK1 IC50: 17 nM; JAK3 IC50: 790 nM; TYK2 IC50: 520 nM |
| Quantified Difference | The target compound's JAK2 potency is at least 10-fold greater than the comparator's measured JAK1 potency, and likely much greater compared to its JAK2 activity. |
| Conditions | JAK1, JAK2, JAK3, and Tyk2 were purchased from Carna Biosciences, Inc. LANCE Ultra ULight-JAK1 Peptide assay system, pH 7.5. |
Why This Matters
This dramatic potency difference defines the target compound as a critical tool for experiments where near-complete JAK2 inhibition is required at low nanomolar concentrations, where analogs would fail.
- [1] BindingDB. BDBM198572: (E)-4-butoxy-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide (US9216999, 369). Affinity Data: IC50 1.70 nM for Tyrosine-protein kinase JAK2 (Human). Assay pH 7.5. View Source
- [2] BindingDB. BDBM198636: US9216999, 429. Affinity Data: IC50 17 nM for Tyrosine-protein kinase JAK1 (Human); IC50 790 nM for JAK3; IC50 520 nM for TYK2. Assay pH 7.5. View Source
